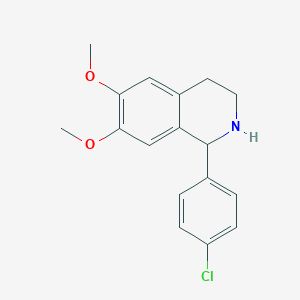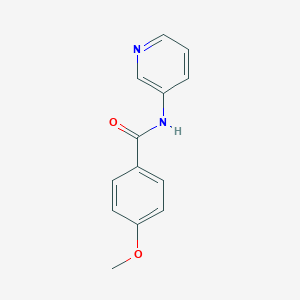
4-Methoxy-N-pyridin-3-yl-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-N-pyridin-3-yl-benzamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
作用机制
The mechanism of action of 4-Methoxy-N-pyridin-3-yl-benzamide involves the inhibition of PARP, which is an enzyme that plays a crucial role in DNA repair mechanisms. PARP is activated in response to DNA damage and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on damaged DNA. This process recruits other DNA repair proteins to the damaged site, leading to the repair of DNA. However, excessive activation of PARP can lead to the depletion of cellular NAD+ and ATP, resulting in cell death. 4-Methoxy-N-pyridin-3-yl-benzamide inhibits PARP by binding to its catalytic domain, preventing the synthesis of PAR chains and leading to the death of cancer cells.
生化和生理效应
4-Methoxy-N-pyridin-3-yl-benzamide has been shown to have several biochemical and physiological effects in animal models. As a PARP inhibitor, 4-Methoxy-N-pyridin-3-yl-benzamide can induce DNA damage and cell death in cancer cells. In addition, 4-Methoxy-N-pyridin-3-yl-benzamide has been shown to reduce oxidative stress and inflammation in animal models, suggesting its potential applications in neuroprotection and inflammation-related diseases.
实验室实验的优点和局限性
4-Methoxy-N-pyridin-3-yl-benzamide has several advantages and limitations for lab experiments. One of the main advantages of 4-Methoxy-N-pyridin-3-yl-benzamide is its potent inhibitory activity against PARP, making it a valuable tool for studying DNA repair mechanisms and cancer biology. However, 4-Methoxy-N-pyridin-3-yl-benzamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, researchers should carefully optimize the concentration and delivery method of 4-Methoxy-N-pyridin-3-yl-benzamide in their experiments.
未来方向
4-Methoxy-N-pyridin-3-yl-benzamide has several potential future directions for research. One area of research is the development of more potent and selective PARP inhibitors that can be used in cancer therapy. Another area of research is the investigation of the role of PARP in other biological processes, such as inflammation and neurodegeneration. Furthermore, the development of new delivery methods for 4-Methoxy-N-pyridin-3-yl-benzamide, such as nanoparticles or liposomes, could improve its solubility and reduce its potential toxicity.
合成方法
The synthesis of 4-Methoxy-N-pyridin-3-yl-benzamide involves the reaction of 4-methoxy-3-nitropyridine with 3-aminobenzoic acid in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-Methoxy-N-pyridin-3-yl-benzamide as a white crystalline solid. The yield of 4-Methoxy-N-pyridin-3-yl-benzamide can be optimized by controlling the reaction conditions, such as temperature, pH, and reaction time.
科学研究应用
4-Methoxy-N-pyridin-3-yl-benzamide has been extensively studied for its potential applications in various research fields, including cancer therapy, neuroprotection, and inflammation. As a PARP inhibitor, 4-Methoxy-N-pyridin-3-yl-benzamide can block the repair of damaged DNA, leading to the death of cancer cells. In addition, 4-Methoxy-N-pyridin-3-yl-benzamide has been shown to protect neurons from oxidative stress and reduce inflammation in animal models.
属性
CAS 编号 |
14547-78-5 |
|---|---|
产品名称 |
4-Methoxy-N-pyridin-3-yl-benzamide |
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC 名称 |
4-methoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-6-4-10(5-7-12)13(16)15-11-3-2-8-14-9-11/h2-9H,1H3,(H,15,16) |
InChI 键 |
UZFNEWHJUPYYSZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
其他 CAS 编号 |
14547-78-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



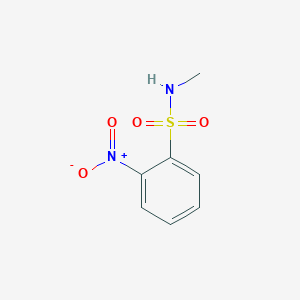
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
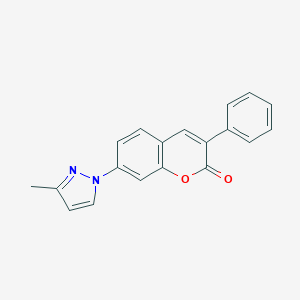
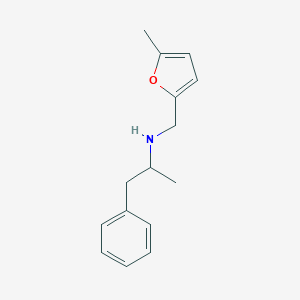
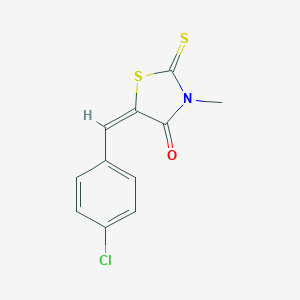

![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
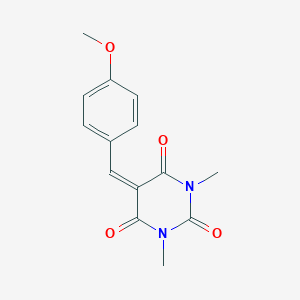
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
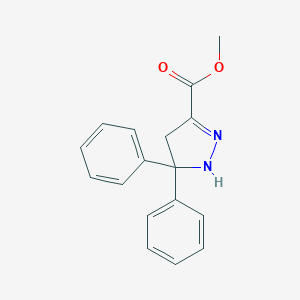
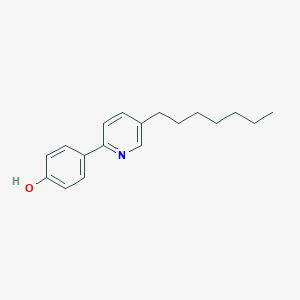
![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

